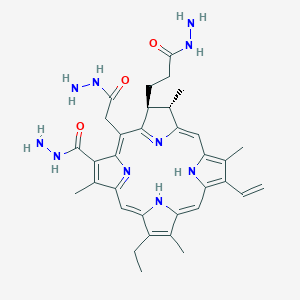![molecular formula C18H17NO3 B12925140 Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)
Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structural features, which include a fused furo and isoxazole ring system. The presence of the benzhydryl group adds to its chemical complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one typically involves a multi-step process. One common method is the rhodium-catalyzed C–H allylation followed by intramolecular 1,3-dipolar cycloaddition. This method consistently yields bridged isoxazolidines via intermediates bearing activated dienophiles . The reaction conditions often require precise control of temperature and the use of specific catalysts to achieve the desired regio- and stereo-selectivity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity reagents, and implementing stringent quality control measures to maintain consistency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The benzhydryl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the original substituents.
Wissenschaftliche Forschungsanwendungen
Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole: A simpler analog with a five-membered ring containing one oxygen and one nitrogen atom.
Benzhydrylisoxazole: Similar structure but without the fused furo ring.
Furoisoxazole: Contains the fused furo and isoxazole rings but lacks the benzhydryl group.
Uniqueness
Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one is unique due to its fused ring system and the presence of the benzhydryl group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C18H17NO3 |
|---|---|
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
(3aR,6aS)-1-benzhydryl-3,3a,4,6a-tetrahydrofuro[3,4-c][1,2]oxazol-6-one |
InChI |
InChI=1S/C18H17NO3/c20-18-17-15(11-21-18)12-22-19(17)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,17+/m1/s1 |
InChI-Schlüssel |
MVLNQBRPLBQYEX-WBVHZDCISA-N |
Isomerische SMILES |
C1[C@@H]2CON([C@@H]2C(=O)O1)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1C2CON(C2C(=O)O1)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















